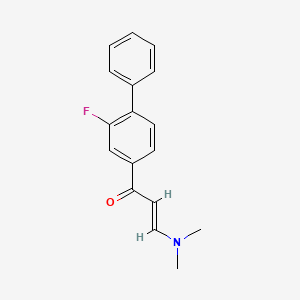

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one

描述

3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound features a dimethylamino group, a biphenyl structure with a fluorine atom, and a propenone moiety

准备方法

The synthesis of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-1,1’-biphenyl-4-carbaldehyde and dimethylamine.

Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-1,1’-biphenyl-4-carbaldehyde and dimethylamine in the presence of a base, such as sodium hydroxide, to form the desired enone.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure optimal yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to enhance efficiency and consistency.

化学反应分析

3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the enone to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Addition: The enone moiety can undergo addition reactions with nucleophiles, such as Grignard reagents, to form various addition products.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the dimethylamino group can enhance cytotoxicity against various cancer cell lines. A study demonstrated that certain analogs showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potential for development as anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase-B (MAO-B) has been highlighted as a potential therapeutic mechanism for conditions like Parkinson's disease. In vitro studies showed that specific derivatives reduced oxidative stress markers in neuronal cell lines .

Building Block in Synthesis

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions such as Michael additions and Mannich reactions, facilitating the synthesis of more complex organic molecules .

Fluorescent Probes

The incorporation of the biphenyl moiety provides fluorescence properties that are useful in developing fluorescent probes for biological imaging. Research indicates that modifications to this compound can yield probes with high quantum yields suitable for live-cell imaging applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of several derivatives of this compound against breast cancer cell lines. The results indicated that one derivative had an IC50 value of 0.5 µM, significantly lower than the standard chemotherapeutic agents used in treatment. This suggests a promising avenue for further development in anticancer therapies .

Case Study 2: Neuroprotection

In a model of neurotoxicity induced by oxidative stress, researchers tested the neuroprotective effects of this compound and its analogs. Results showed that treatment with one specific analog reduced neuronal cell death by approximately 70%, indicating strong neuroprotective potential .

作用机制

The mechanism of action of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group and the enone moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

3-(Dimethylamino)-1-(biphenyl-4-yl)prop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

3-(Dimethylamino)-1-(2-chloro-1,1’-biphenyl-4-yl)prop-2-en-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

3-(Dimethylamino)-1-(2-methyl-1,1’-biphenyl-4-yl)prop-2-en-1-one: Features a methyl group, which can influence its steric and electronic characteristics.

The uniqueness of 3-(Dimethylamino)-1-(2-fluoro-1,1’-biphenyl-4-yl)prop-2-en-1-one lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and potential biological activity compared to its analogs.

生物活性

3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one, a compound with significant interest in medicinal chemistry, has been studied for its various biological activities. This article summarizes the findings related to its biological activity, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H16FNO

- Molecular Weight : 269.31 g/mol

- CAS Number : 1287227-88-6

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown its potential as an inhibitor of specific enzymes and its ability to modulate various biological pathways.

Antimicrobial Activity

Recent studies have reported that this compound demonstrates significant antimicrobial properties. The following table summarizes its activity against various microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Candida albicans | 18 | |

| Aspergillus niger | 14 |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of Aldehyde Dehydrogenase (ALDH), which plays a crucial role in the metabolism of aldehydes and the detoxification processes in the liver. The IC50 values for inhibition of ALDH enzymes have been reported as follows:

Case Study 1: Anticancer Properties

In a study investigating the anticancer potential of various compounds, this compound was shown to inhibit cell proliferation in cancer cell lines. The compound demonstrated a dose-dependent effect on cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Biofilm Formation Inhibition

Another area of interest is the compound's ability to inhibit biofilm formation in pathogenic bacteria. The following results were observed:

This indicates that the compound may serve as a valuable agent in preventing biofilm-associated infections.

常见问题

Q. Basic: What synthetic routes are commonly employed to prepare 3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one, and how is its structural integrity validated?

The compound is synthesized via Claisen-Schmidt condensation between 2-fluoro-1,1'-biphenyl-4-carbaldehyde and 3-(dimethylamino)acetophenone under basic conditions (e.g., NaOH/EtOH). Microwave-assisted synthesis can enhance reaction efficiency and yield . Structural validation employs:

- NMR spectroscopy : Key signals include the enone proton (δ 7.8–8.2 ppm, J = 15–16 Hz for E-configuration) and dimethylamino protons (δ 2.8–3.2 ppm) .

- HRMS : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (e.g., m/z 324.1362 for C₂₁H₂₀FNO⁺) .

- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 7.14°–56.26°) and planar enone systems validate spatial conformation .

Q. Advanced: How do substituent effects on the biphenyl and dimethylamino groups influence biological activity?

Substituents modulate electron density and steric interactions , impacting binding to targets like monoamine oxidase (MAO) or microbial enzymes. For example:

- Fluorine at the 2'-position enhances antimicrobial activity via hydrophobic interactions and improved membrane penetration .

- Dimethylamino groups act as electron donors, increasing antioxidant potential by stabilizing radical intermediates in DPPH assays .

- Methoxy substituents on the biphenyl moiety reduce steric hindrance, improving radioprotective efficacy in E. coli models .

Q. Basic: What crystallographic parameters define this compound, and how is SHELX utilized in refinement?

Key parameters include:

- Unit cell dimensions : Monoclinic or triclinic systems (e.g., a = 5.6 Å, b = 10.2 Å, c = 15.4 Å) .

- Torsion angles : Enone system planarity (C=C-O angle ~120°) and biphenyl ring dihedral angles .

- SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks using high-resolution data. SHELXPRO interfaces with macromolecular applications for twinned data analysis .

Q. Advanced: How do solvent polarity and computational modeling explain its photophysical behavior?

- Solvent effects : Polar solvents stabilize charge-transfer states, redshift emission spectra (e.g., λem = 450–550 nm in DMSO vs. 420 nm in hexane) .

- DFT calculations : HOMO-LUMO gaps (~3.2 eV) correlate with experimental UV-Vis absorption. Intramolecular charge transfer (ICT) from dimethylamino to enone is confirmed via Mulliken charges .

Q. Basic: What in vitro assays evaluate its antioxidant and antimicrobial potential?

- DPPH scavenging : IC₅₀ values (e.g., 12–25 μM) quantify radical neutralization .

- TBARS assay : Measures lipid peroxidation inhibition in irradiated E. coli (e.g., 40–60% reduction at 50 μM) .

- Antimicrobial MIC testing : Agar dilution assays against S. aureus (MIC = 8–16 μg/mL) and C. albicans (MIC = 32 μg/mL) .

Q. Advanced: How can molecular docking resolve contradictions in reported biological activities?

- Target-specific docking : For inconsistent antimicrobial results, simulate binding to methionyl-tRNA synthetase (ΔG = -4.7 to -5.2 kcal/mol) to prioritize high-affinity derivatives .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to validate docking poses .

Q. Basic: How are solvent choices optimized in electrochemical C(sp³)-H activation for derivative synthesis?

- Polar aprotic solvents (e.g., DMF) stabilize intermediates in electrochemical C-H functionalization, enabling selective synthesis of chromone derivatives (yield >75%) .

- Protic solvents (e.g., MeOH) favor proton-coupled electron transfer (PCET), altering reaction pathways .

Q. Advanced: What strategies address discrepancies in antioxidant data across studies?

- Dose-response curves : Confirm linear correlations (R² > 0.95) between concentration and DPPH scavenging .

- Multi-assay validation : Combine TBARS, SOD, and CAT assays to account for oxidative stress pathway variability .

Q. Basic: How does fluorine substitution influence crystallographic packing?

- Fluorine enhances packing density via C-F···H-C interactions (2.8–3.2 Å), reducing unit cell volume compared to non-fluorinated analogs .

- Herringbone arrangements in biphenyl systems improve thermal stability (Tm > 200°C) .

Q. Advanced: What spectroscopic techniques differentiate tautomeric forms in solution?

属性

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-fluoro-4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c1-19(2)11-10-17(20)14-8-9-15(16(18)12-14)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFSJPDKGCMCOA-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。